molecular formula C7H6ClN3 B2721610 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1268520-92-8

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2721610
CAS No.: 1268520-92-8
M. Wt: 167.6
InChI Key: XYCQHBVGJNXHGP-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1268520-92-8) is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its close structural similitude to purine bases adenine and guanine, which allows it to interact with a wide range of biological targets . The primary application of this reagent is as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 4-position of the pyridine ring makes it an ideal substrate for nucleophilic aromatic substitution reactions, such as cross-coupling, enabling the introduction of various carbon and heteroatom-based substituents to create diverse chemical libraries . This derivative features a methyl group at the N1 position of the pyrazole ring, a common substitution pattern that enhances stability and is frequently found in bioactive molecules . Researchers utilize this scaffold to develop novel compounds with substantial pharmacological potential. Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antifungal, anti-inflammatory, and antidepressant effects . They are also investigated as inhibitors for various kinases and fibroblast growth factor receptors . The structural features of this specific compound make it a valuable starting point for generating new candidates in these research areas. This product is supplied with a minimum purity of ≥97% . Researchers should note that this compound is classified as a dangerous good, and appropriate HazMat shipping procedures apply . This chemical is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQHBVGJNXHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-92-8
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Preparation Methods

Three-Component Reaction with Arylglyoxals and Cyclic Dicarbonyls

A robust method for constructing the pyrazolo[3,4-b]pyridine scaffold involves a one-pot reaction between 3-methyl-1-aryl-1H-pyrazol-5-amine, arylglyoxals, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione) in water/acetone (1:2 v/v) at 80°C. Tetrapropylammonium bromide (TPAB, 20 mol%) catalyzes sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding substituted pyrazolo[3,4-b]pyridines in 90–98% yield. For 4-chloro derivatives, substituting arylglyoxals with chlorinated analogs (e.g., 4-chlorophenylglyoxal) directly introduces the chlorine atom at position 4.

Hydrazine-Mediated Cyclization

An alternative route starts with 5-bromo-3-cyano-4,6-dimethyl-2-oxo-N-phenylpyridine-1(2H)-carbothioamide. Treatment with hydrazine hydrate in ethanol induces cyclization, forming the pyrazolo[3,4-b]pyridine core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituent. This method achieves moderate yields (65–75%) but requires careful control of stoichiometry to avoid over-chlorination.

Halogenation Techniques for Introducing the Chloro Substituent

Direct Chlorination Using POCl₃

Chlorination of 1-methyl-1H-pyrazolo[3,4-b]pyridine with POCl₃ at reflux (110°C) for 6–8 hours selectively substitutes the hydrogen at position 4 with chlorine. The reaction proceeds via an electrophilic aromatic substitution mechanism, facilitated by the electron-deficient pyridine ring. Yields range from 70–85%, with purity >97% after recrystallization from ethanol/water.

Palladium-Catalyzed C–H Activation

Modern approaches employ palladium(II) acetate (10 mol%) and 2,2’-bipyridine as a ligand in dimethylacetamide (DMA) at 120°C. Using N-chlorosuccinimide (NCS) as the chlorine source, this method achieves regioselective chlorination at position 4 with 80–90% efficiency. Advantages include shorter reaction times (2–4 hours) and compatibility with sensitive functional groups.

Functionalization of the Methyl Group at Position 1

Alkylation of Pyrazolo[3,4-b]pyridine

The 1-methyl group is typically introduced via alkylation of the pyrazole nitrogen. Treatment of pyrazolo[3,4-b]pyridine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 12 hours affords 1-methyl derivatives in 85–90% yield. Alternative methylating agents like dimethyl sulfate show comparable efficiency but pose higher toxicity risks.

Reductive Amination

For substrates bearing amino groups, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol selectively methylates the pyrazole nitrogen. This method is advantageous for late-stage functionalization, preserving the chloro substituent.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. A reported protocol involves irradiating a mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-chlorophenylglyoxal, and dimedone in ethanol at 150 W for 15 minutes, achieving 95% yield. This method reduces reaction times from hours to minutes and minimizes byproduct formation.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Suzuki-Miyaura Coupling

The chloro group at position 4 serves as a handle for further functionalization. Using bis(diphenylphosphinoferrocene)palladium(II) dichloride (5 mol%) and potassium phosphate (K₃PO₄) in DMF at 100°C, the chloro derivative undergoes coupling with arylboronic acids to yield 4-aryl analogs. This method is critical for generating derivatives for structure-activity relationship studies.

Buchwald-Hartwig Amination

Palladium-catalyzed amination with primary or secondary amines introduces amino groups at position 4. Employing Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method achieves 75–85% conversion.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d 6): δ 8.72 (s, 1H, H-3), 7.89 (d, J = 6.0 Hz, 1H, H-5), 6.95 (d, J = 6.0 Hz, 1H, H-6), 3.92 (s, 3H, N–CH₃).
  • IR (KBr) : 1590 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C–Cl stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥97% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Cyclocondensation 90–98 2–4 hours High yield, one-pot protocol Requires toxic solvents (acetone)
POCl₃ Chlorination 70–85 6–8 hours Selective chlorination Corrosive reagents
Microwave Synthesis 95 15 minutes Rapid, energy-efficient Specialized equipment required
Palladium Cross-Coupling 80–90 2–4 hours Structural diversification High catalyst cost

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Dihydropyrazolopyridines.

Scientific Research Applications

Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, a study synthesized various substituted derivatives through nucleophilic displacement at the C-4 position followed by glycosylation to produce nucleosides with potential biological activities . The efficient synthesis of phosphoramidate derivatives has also been reported, yielding compounds with notable antileishmanial activities against Leishmania amazonensis promastigotes .

Antileishmanial Activity

A series of phosphoramidate derivatives of this compound were evaluated for their antileishmanial properties. Among these, two compounds exhibited significant activity with IC50 values of 6.44 ± 1.49 µM and 12.25 ± 0.68 µM, indicating their potential as therapeutic agents against leishmaniasis .

Inhibition of Tropomyosin Receptor Kinases

Recent research has highlighted the inhibitory effects of pyrazolo[3,4-b]pyridine derivatives on tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. A study synthesized 38 derivatives that showed nanomolar inhibitory activities against TRKA, suggesting their potential as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives is crucial for optimizing their biological efficacy. For example, modifications around the core structure have been shown to influence binding affinity and efficacy at muscarinic acetylcholine receptors (M4), with some compounds acting as positive allosteric modulators (PAMs) . This indicates the importance of chemical modifications in enhancing therapeutic potential.

Data Table: Biological Activities of Selected Derivatives

CompoundActivity TypeTargetIC50 Value (µM)Reference
16aAntileishmanialLeishmania amazonensis6.44 ± 1.49
16eAntileishmanialLeishmania amazonensis12.25 ± 0.68
TRK-A InhibitorCancer TreatmentTropomyosin Receptor Kinase A< nanomolar

Case Study 1: Antileishmanial Activity Evaluation

In a study focusing on antileishmanial activity, a series of phosphoramidate derivatives derived from this compound were synthesized and screened against Leishmania species. The results demonstrated that specific substitutions significantly enhanced biological activity, paving the way for developing new leishmanicidal drugs.

Case Study 2: TRK Inhibition

Another investigation into the inhibition of TRK-A by pyrazolo[3,4-b]pyridine derivatives revealed that certain modifications led to enhanced selectivity and potency against cancer cell lines. The study utilized a combination of computational modeling and biological assays to identify promising candidates for further development.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on substituent type and position. Key comparisons include:

Key Research Findings

Substituent Position and Antimicrobial Activity: Chloro substituents at C4 or C5 generally reduce antimicrobial potency, except in specific cases (e.g., compound 11e in , which retains activity against P. aeruginosa and E. coli) . Methyl groups at N1 (as in the target compound) improve metabolic stability compared to bulkier phenyl substituents .

Antiparasitic Activity: 4-Anilino derivatives synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine (e.g., 3'-diethylaminomethyl-substituted compounds) show potent anti-Leishmania activity (IC₅₀ = 0.12 µM), highlighting the importance of aminoalkyl substituents at C4 .

Anticancer Potential: Pyrazolo[3,4-b]pyridine derivatives with methyl or chloro groups exhibit broad-spectrum antiproliferative activity. For example, compound "pyrazolo[3,4-b]pyridine8" in inhibits multiple cancer cell lines, suggesting the scaffold’s versatility .

Synthetic Accessibility: One-pot syntheses of chloro-substituted pyrazolo[3,4-b]pyridines (e.g., ) achieve moderate-to-good yields, though substituents like methoxy or phenylamino require additional steps .

Structure-Activity Relationship (SAR) Insights

  • Chloro Substituents : Enhance electrophilicity and binding to kinase domains but may reduce solubility .
  • Methyl vs. Phenyl at N1 : Methyl groups (as in the target compound) offer better pharmacokinetic profiles than phenyl, which improves antiviral activity but increases molecular weight .
  • Aminoalkyl Chains at C4: Critical for antiparasitic activity, as seen in anti-Leishmania derivatives .

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3 with a molecular weight of 169.59 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known to influence its biological activity through interactions with various enzymes and receptors.

The biological activity of this compound can be attributed to its ability to inhibit several key enzymes and proteins involved in cellular signaling pathways:

  • Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with these kinases, the compound disrupts cell proliferation and survival pathways.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COXs) and other inflammatory mediators, contributing to its potential in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. The compound has demonstrated effectiveness against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating significant antiproliferative effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its relatively low molecular weight and moderate lipophilicity. Studies indicate that the compound is stable under standard laboratory conditions but may degrade over extended periods. Its metabolic pathways involve interactions with specific enzymes that facilitate its clearance from the body .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Description IC50/EC50 Values
Kinase Inhibition Inhibits cyclin-dependent kinases affecting cell cycle progressionIC50 < 10 µM (varies)
Anti-inflammatory Reduces inflammation by inhibiting COXsEC50 not specified
Anticancer Induces apoptosis in cancer cells (HeLa, A549)IC50 values ranging from 0.021 µM to 0.058 µM against various lines
Antimicrobial Exhibits activity against various pathogensSpecific values not listed

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Studies : A study evaluated the compound's effects on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations. The structure-activity relationship indicated that modifications to the pyrazolo core could enhance potency against specific targets .
  • Inflammatory Disease Models : In vivo studies showed that treatment with this compound resulted in reduced markers of inflammation in animal models of arthritis, supporting its potential as an anti-inflammatory agent.
  • Pharmacological Screening : Screening against a panel of kinases revealed selective inhibition patterns that suggest a targeted approach for drug development focused on specific signaling pathways involved in cancer and inflammation .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

The compound is typically synthesized via nucleophilic aromatic substitution of the chlorine atom in 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors. Key steps include:

  • Hydrazine condensation : Reacting hydrazines with β-aminocrotononitrile or benzoylacetonitrile to form 5-aminopyrazole intermediates.
  • Cyclization : Treating intermediates with diethyl ethoxymethylenemalonate, followed by chlorocyclization using POCl₃ to introduce the chloro group.
  • Purification : Recrystallization from ethanol or chromatography to isolate high-purity products .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Standard methods include:

  • Spectroscopy : 1^1H NMR and IR to verify functional groups (e.g., CH₃ at δ 2.28 ppm in DMSO-d₆) and aromatic substitution patterns .
  • Elemental analysis : Matching experimental vs. calculated C, H, N percentages (e.g., C 72.55%, N 10.15% for derivatives) .
  • X-ray crystallography : Resolving crystal packing and bond angles (e.g., monoclinic P2₁/c symmetry with β = 96.689°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?

Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states .
  • Catalysts : Anhydrous sodium acetate aids in deprotonation during chloroacetylation reactions .
  • Temperature control : Heating to 50°C improves solubility and reaction kinetics, as seen in HCl-mediated salt formation .

Q. What strategies mitigate impurities in synthesized derivatives?

Effective purification methods:

  • Recrystallization : Ethanol is preferred for removing unreacted starting materials .
  • Column chromatography : Silica gel with gradient elution separates byproducts (e.g., using ethyl acetate/hexane mixtures) .
  • HPLC analysis : Ensures >95% purity, especially for biologically active analogs .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Validation with 2D NMR : COSY or HSQC experiments resolve overlapping signals in complex aromatic systems .
  • Revisiting crystallographic parameters : Adjusting refinement algorithms (e.g., R-factor < 0.046) improves model accuracy .
  • Comparative analysis : Cross-referencing with literature (e.g., mean C–C bond length = 0.004 Å) identifies outliers .

Q. What computational tools are suitable for modeling interactions of this compound with biological targets?

  • Molecular docking : Use SMILES/InChi codes (e.g., InChI=1S/C13H15N5O2) to predict binding affinities for kinase inhibitors .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact with chlorinated intermediates .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
  • Emergency measures : Immediate decontamination with water for spills and medical consultation for exposure .

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